molecular formula C17H13Cl2NO4S B245414 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate

5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate

Cat. No. B245414
M. Wt: 398.3 g/mol
InChI Key: MSMMAARNQMHPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate, also known as DCQ or NSC 727447, is a chemical compound that has been widely used in scientific research. It is a member of the quinoline family and has been studied for its potential applications in various fields, including medicine, chemistry, and biology.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate is not fully understood. However, it has been shown to intercalate into DNA and RNA, which can lead to changes in their structure and function. 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. These effects may contribute to the potential anti-tumor and anti-inflammatory properties of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate.
Biochemical and Physiological Effects:
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines in immune cells. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to inhibit the growth of various tumor cell lines in vitro.

Advantages and Limitations for Lab Experiments

5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to have some toxicity in certain cell lines, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate. One potential direction is the development of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate-based fluorescent probes for the detection of DNA and RNA in living cells. Another potential direction is the development of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate-based metal complexes for use as catalysts in organic synthesis. In addition, further studies are needed to fully understand the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate involves the reaction of 5,7-dichloro-8-quinolinecarboxylic acid with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate as a white solid with a melting point of 215-217°C. The purity of the compound can be confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for DNA, RNA, and proteins. It has also been used as a ligand for metal complexes and as a catalyst in organic synthesis. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been studied for its potential anti-tumor and anti-inflammatory properties.

properties

Molecular Formula

C17H13Cl2NO4S

Molecular Weight

398.3 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-ethoxybenzenesulfonate

InChI

InChI=1S/C17H13Cl2NO4S/c1-2-23-11-5-7-12(8-6-11)25(21,22)24-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3

InChI Key

MSMMAARNQMHPPI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl

Origin of Product

United States

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